

Pgd1p/MED3: A Component of the Yeast Mediator Complex

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Pgd1p, also known as MED3, is a subunit of the tail module of the Mediator transcriptional regulation complex in Saccharomyces cerevisiae.[1] The Mediator complex is a central and highly conserved coactivator required for nearly all transcription by RNA polymerase II, acting as a bridge between gene-specific activators and the general transcription machinery.[1]

Structural Elucidation

The complete three-dimensional structure of the entire Mediator complex, including **Pgd1**p, has been challenging to determine due to its size and flexibility. However, insights into its structure have been gained through a combination of techniques:

- Computational Modeling: Predictive methods, such as those available through the AlphaFold database, provide high-accuracy models of protein structures from their amino acid sequences.[2]
- Domain Analysis: **Pgd1**p contains two disordered regions and variable stretches of glutamine and alanine residues.[1] These intrinsically disordered regions are often involved in protein-protein interactions, contributing to the dynamic nature of the Mediator complex.

Properties of Pgd1p/MED3



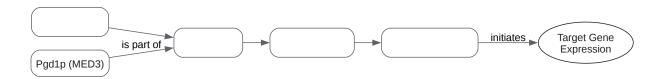
Property	Value	Reference
Organism	Saccharomyces cerevisiae	[1]
Aliases	HRS1, MED3	[2]
Systematic Name	YGL025C	[1]
Length	397 amino acids	[1]
Molecular Weight	43083.0 Da	[1]
Isoelectric Point	9.02	[1]
Median Abundance	2364 +/- 838 molecules/cell	[1]
Half-life	6.8 hours	[1]

Function and Biological Process: **Pgd1**p is involved in both positive and negative regulation of transcription by RNA polymerase II and is essential for the assembly of the preinitiation complex.[1] It is a direct target of the Cyc8p-Tup1p transcriptional corepressor.[3] The tail module, where **Pgd1**p resides, is particularly important for responding to environmental signals and stress.[1]

Phenotype of Null Mutants: While **Pgd1**p is non-essential for viability, its absence leads to a wide range of phenotypes, including decreased growth rate, reduced resistance to various stresses (heat, osmotic, oxidative), and impaired sporulation.[1]

Signaling and Interactions

The Mediator complex, and by extension **Pgd1**p, does not participate in a classical signaling pathway with a cascade of phosphorylation events. Instead, it acts as a central hub for integrating signals from various transcription factors.





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Interaction of **Pgd1**p within the Mediator complex.

Plastid Galactoglycerolipid Degradation 1 (PGD1) in Chlamydomonas reinhardtii

In the green alga Chlamydomonas reinhardtii, **PGD1** is a key galactolipase involved in the remodeling of plastid lipids, particularly under nitrogen deprivation.[4] This process is crucial for the synthesis of triacylglycerols (TAGs), which are stored in lipid droplets (LDs).[4]

Structural Elucidation

The precise three-dimensional structure of algal **PGD1** is not extensively detailed in the provided search results. However, its function as a lipase suggests the presence of a catalytic domain typical for this class of enzymes. Structural analysis would likely involve:

- X-ray Crystallography: To determine the atomic-level structure of the purified protein. This
 would require obtaining well-ordered crystals of PGD1.
- Homology Modeling: Using the known structures of other lipases as templates to build a computational model of PGD1.

Properties of Algal PGD1

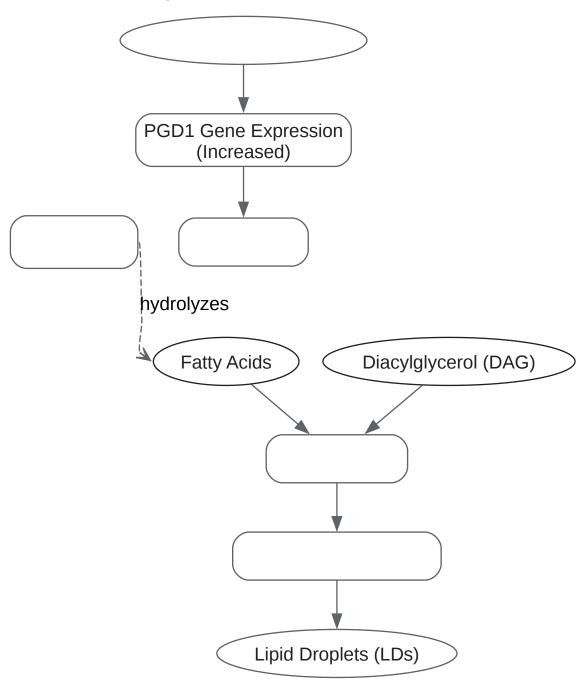
Property	Description	Reference
Organism	Chlamydomonas reinhardtii	[4]
Function	Galactolipase	[4]
Substrate	Monogalactosyldiacylglycerol (MGDG)	[4]
Biological Process	Lipid remodeling, triacylglycerol (TAG) synthesis, lipid droplet (LD) formation	[4]

Function and Biological Process: **PGD1** hydrolyzes fatty acids from plastid lipids, specifically MGDG, which are then re-esterified to form TAGs and subsequently stored in lipid droplets.[4]



This pathway is a significant contributor to TAG accumulation under nitrogen starvation.[4] Mutants lacking **PGD1** show reduced levels of TAGs and lose viability more readily under nitrogen-deprived conditions.[4]

Metabolic Pathway



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Role of **PGD1** in lipid remodeling under nitrogen deprivation.



Prostaglandin D1 (PGD1)

Prostaglandin D1 (**PGD1**) is a lipid compound belonging to the prostanoid family, which are derivatives of fatty acids.[5] Unlike the previously mentioned **Pgd1** entities, this is not a protein. Prostaglandins are potent, locally-acting signaling molecules with a wide array of physiological effects.[5]

Structural Elucidation

The chemical structure of **PGD1** is well-defined. It is an eicosanoid, containing 20 carbon atoms, including a 5-carbon ring.[5] Its structure has been determined using standard chemical characterization techniques:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and stereochemistry of the atoms.[8][9]

Properties of Prostaglandin D1

Property	Value/Description	Reference
Chemical Formula	C20H34O5	[10]
Molecular Weight	354.5	[10]
CAS Number	17968-82-0	[10][11]
Biological Activity	Inhibitor of ADP-induced platelet aggregation	[10][11]
IC50	320 ng/ml (for platelet aggregation inhibition)	[10][11]
Other Effects	Causes contractile and relaxant effects on isolated human pial arteries	[11]

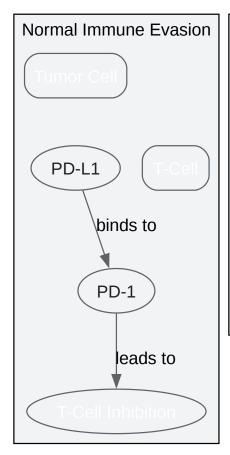
Biosynthesis: Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[5]

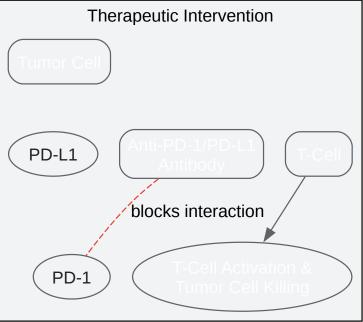


Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface.[5] **PGD1** is an analog of PGD2, and they share receptor binding profiles, primarily acting through the DP1 and DP2 (also known as CRTH2) receptors.[10] The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[12]







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